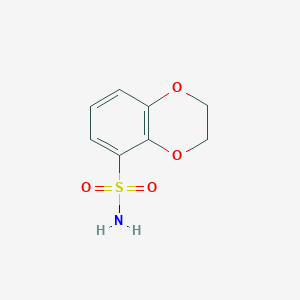

2,3-二氢-1,4-苯并二噁英-5-磺酰胺

描述

“2,3-Dihydro-1,4-benzodioxine-5-sulfonamide” is a chemical compound. The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” has a molecular weight of 234.66 .

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzodioxine derivatives has been studied for the development of new sulfonamide diuretics . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .Molecular Structure Analysis

The InChI code for the related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” is1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 . Chemical Reactions Analysis

The starting 1,4-benzodioxines were synthesized via ring closing metathesis . The selectivity of the process is controlled by the protonation step, and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .Physical And Chemical Properties Analysis

The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” is a solid at room temperature .科学研究应用

Medicinal Chemistry

- The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .

- This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .

- The precise configuration of molecules is a crucial determinant of their pharmacological properties .

- The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .

Enantioselective Synthesis

- Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds .

- They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

- As a result, their enantioselective syntheses have attracted great attention in the past decades .

- Highly enantioselective processes have been developed including Pd-catalyzed asymmetric intramolecular O -arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

- Some compounds containing the 2,3-Dihydro-1,4-benzodioxine structure exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Synthesis of PARP1 Inhibitors

- Poly (ADP-ribose) polymerase 1 (PARP1) is a widely explored anti-cancer drug target that plays a crucial role in the repair process of single-strand DNA breaks .

- Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine structure have been synthesized as PARP1 inhibitors .

Core Structure for Pharmacologically Active Agents

- The 1,4-benzodioxane structure is used in medicinal chemistry and pharmacy as an excellent core for structurally diverse pharmacologically active agents .

Component of Various Drugs

- The 2,3-dihydro-1,4-benzodioxine structure is found in various drugs such as Domoxin, Eltoprazine, Fluparoxan, Imiloxan, and Piperoxan .

Synthesis of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitors

- The 2,3-dihydro-1,4-benzodioxine structure is used in the synthesis of analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .

Catalyst for Asymmetrical Reactions

- Compounds containing the 2,3-dihydro-1,4-benzodioxine structure can be used as ligands for catalysts of asymmetrical reactions .

Antiviral and Antibacterial Medications

Antimycotic Agent

- 2,3-Dihydrobenzoxathiine derivatives, a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds, have been used as antimycotic agents .

Serotonin (5-HT 2C) Inhibitor

Antioxidant

安全和危害

The related compound “2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride” has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

未来方向

属性

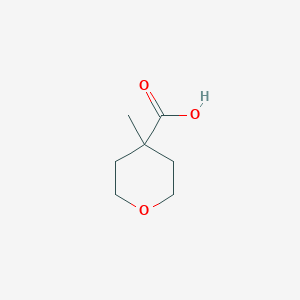

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSDFKWVCBPSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541295 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |

CAS RN |

87474-16-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87474-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

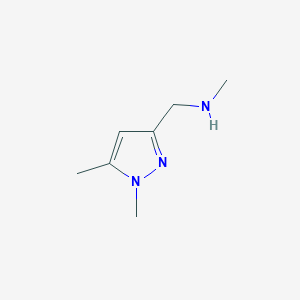

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)